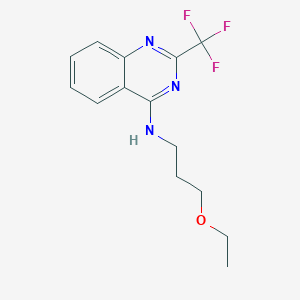

![molecular formula C18H17NO2S B5508196 2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one” belongs to a class of organic compounds known as thieno[3,2-d]pyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines usually involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The introduction of a cycloaliphatic five- or six-membered ring fused at the thiophene was favorable for CEase inhibition .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a thiophene ring fused to a pyrimidine ring . The introduction of a cycloaliphatic five- or six-membered ring fused at the thiophene was favorable for CEase inhibition .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, including cyclization, N-methylation, and condensation .科学的研究の応用

Synthesis and Enzyme Inhibition

A study conducted by Pietsch and Gütschow (2005) described the synthesis of thieno[1,3]oxazin-4-ones and their investigation as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). They found that introducing a cycloaliphatic ring fused at the thiophene improved CEase inhibition. One compound, in particular, exhibited significant inhibitory activity with a Ki value of 630 nM, demonstrating low susceptibility to CEase-catalyzed degradation, although it did not inhibit AChE. This highlights the compound's specificity and potential therapeutic applications in diseases associated with cholesterol esterase activity (Pietsch & Gütschow, 2005).

Photocatalytic Oxidation of Amines

Another research led by Nitta et al. (2005) explored the synthesis and properties of related compounds, focusing on their ability to induce photo-induced autorecycling oxidation of amines. This study showcased the compound's utility in oxidative organic transformations, providing a novel approach to amine oxidation under aerobic and photo-irradiation conditions, which could be of significant interest for synthetic chemistry applications (Nitta et al., 2005).

Chemical Rearrangements and Applications

Research by Sato et al. (1998) on the reaction of benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines revealed the formation of hydro-1,3-diazines, indicating a peculiar reactivity profile that could be exploited in the synthesis of novel heterocyclic compounds with potential biological activity (Sato, Seshimo, & Tsunetsugu, 1998).

Novel Tetrahydrobenzo[b]thiophene Derivatives

Abdalha et al. (2011) discussed the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, including carboxamide derivatives and pyrimidine derivatives, showcasing the versatility of this chemical structure in synthesizing compounds that could have a range of scientific applications, from materials science to potentially bioactive molecules (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

将来の方向性

The future directions in the research of thieno[3,2-d]pyrimidines could involve the synthesis of new derivatives and the investigation of their biological activities . The antiproliferative activity of compounds against various cancer cell lines and the toxicity against HEK293T cells could be evaluated .

特性

IUPAC Name |

5-(3-methylphenyl)-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-11-6-5-7-12(10-11)16-19-17-15(18(20)21-16)13-8-3-2-4-9-14(13)22-17/h5-7,10H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEIJOXSWGAPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C4=C(S3)CCCCC4)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)